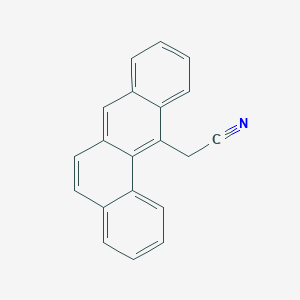

(Tetraphen-12-yl)acetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

78533-31-0 |

|---|---|

Molecular Formula |

C20H13N |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

2-benzo[a]anthracen-12-ylacetonitrile |

InChI |

InChI=1S/C20H13N/c21-12-11-19-17-7-3-2-6-15(17)13-16-10-9-14-5-1-4-8-18(14)20(16)19/h1-10,13H,11H2 |

InChI Key |

IWKUCOOGGSROOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for Tetraphen 12 Yl Acetonitrile

Retrosynthetic Analysis of the (Tetraphen-12-yl)acetonitrile Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds.

The most logical disconnection in the this compound framework is at the bond connecting the cyanomethyl group (-CH₂CN) to the tetraphen aromatic core. This C(aryl)-C(cyanomethyl) bond disconnection simplifies the structure into two key synthons: a tetraphenyl aryl cation or a related electrophilic species, and a cyanomethyl anion or its equivalent nucleophile.

This disconnection leads to several potential forward synthetic strategies:

Nucleophilic Cyanomethylation: This approach involves the reaction of an electrophilic tetraphen derivative (e.g., a halotetraphen or a tetraphen-based iodonium salt) with a nucleophilic cyanomethyl source, such as an alkali metal salt of acetonitrile (B52724) or a cyanomethyl organometallic reagent.

Electrophilic Cyanomethylation: Conversely, a nucleophilic tetraphen species (e.g., a tetraphenyl organometallic compound) could react with an electrophilic cyanomethylating agent (e.g., a haloacetonitrile).

Radical Coupling: A third pathway involves the coupling of a tetraphenyl-based radical with a cyanomethyl radical. researchgate.netnih.gov Such radical cross-coupling reactions are increasingly powerful tools for C-C bond formation. researchgate.netnih.govresearchgate.net

The choice of strategy often depends on the availability of starting materials and the desire to control regioselectivity, especially when functionalizing a complex PAH like tetraphenylene (B3251814). rsc.org

For substituted tetraphen frameworks and other complex PAHs, the potential for stereoisomers, including atropisomers, must be considered. Atropisomers are stereoisomers arising from hindered rotation around a single bond. The synthesis of a single, desired stereoisomer requires a stereoselective approach.

While specific stereoselective syntheses for this compound are not detailed in the literature, general principles can be applied. For instance, the use of chiral catalysts or auxiliaries during the key bond-forming steps can induce asymmetry. In the context of related structures, stereoselective McMurry reactions have been used to control the (E/Z) conformation in extended tetraphenylethylene (B103901) derivatives, highlighting the importance of stereocontrol in complex aromatic systems. nih.gov Late-stage functionalization of a pre-formed, stereopure PAH core is another viable strategy to maintain stereochemical integrity. rsc.org

Formation of the Acetonitrile Moiety on Polycyclic Aromatic Systems

Attaching the acetonitrile group to a pre-existing PAH core is a common and powerful strategy. Transition metal catalysis offers a versatile toolkit for this transformation, enabling direct C-H functionalization or cross-coupling reactions.

Transition metals like copper, nickel, and palladium are highly effective in catalyzing the formation of C-C bonds. These methods often provide high efficiency and functional group tolerance under relatively mild conditions.

Cross-dehydrogenative coupling (CDC) is an atom-economical method that forms a C-C bond through the formal removal of two hydrogen atoms from the two coupling partners. nih.gov This approach avoids the need to pre-functionalize the starting materials (e.g., as halides or organometallics).

Copper-Catalyzed CDC: Copper catalysts are particularly effective for the functionalization of PAHs. rsc.org In the context of cyanomethylation, a copper catalyst can facilitate the coupling of a PAH's C-H bond with the C-H bond of acetonitrile. For example, copper-catalyzed aerobic oxidative coupling of aromatic alcohols and acetonitrile has been shown to produce β-ketonitriles, demonstrating the ability of copper to mediate C-C bond formation with acetonitrile. organic-chemistry.org While this example involves an alcohol, the underlying principle of activating a C-H bond adjacent to an aromatic system and coupling it with an activated acetonitrile species is relevant.

Nickel-Catalyzed CDC: Nickel catalysis provides a cost-effective alternative to palladium for various cross-coupling reactions. rsc.org Nickel-catalyzed CDC reactions have been developed for coupling C(sp³)-H bonds, such as those in N-methylamides, with other C-H bonds. nih.gov A radical-based approach using nickel can enable the coupling of aldehydes and alkenes, where aryl radicals act as hydrogen atom transfer (HAT) agents to generate the necessary carbon-centered radicals for coupling. nih.gov This radical-based strategy could be adapted for the cyanomethylation of PAHs, where a HAT agent would generate a cyanomethyl radical from acetonitrile.

| Catalyst System | Typical Substrates | Key Features | Potential for Cyanomethylation |

|---|---|---|---|

| Copper-based | Aromatic Alcohols, PAHs organic-chemistry.org | Cost-effective, often uses an external oxidant (e.g., O₂) organic-chemistry.org | Feasible for direct C(aryl)-H cyanomethylation under oxidative conditions. |

| Nickel-based | Amides, Alkenes, Aldehydes nih.govnih.gov | Lower cost than palladium, can operate via radical pathways nih.gov | Applicable via a radical mechanism using a hydrogen atom transfer agent. |

An alternative to direct cyanomethylation is to construct the polycyclic aromatic framework using building blocks that already contain the cyano group. Palladium-catalyzed annulation (ring-forming) reactions are exceptionally powerful for the synthesis of complex PAHs. rsc.orgacs.orgnih.govrsc.org

This strategy involves the coupling of two or more smaller fragments to build the desired aromatic core. For instance, a palladium-catalyzed [3+3] annulation can be used to synthesize PAHs from two smaller aromatic fragments, such as a dibromonaphthalene and a PAH boronic ester. rsc.org By incorporating a cyanomethyl group onto one of the starting fragments, the functionality can be carried through the annulation process to the final product.

Palladium/norbornene-catalyzed C-H activation and annulation is another sophisticated method for constructing diverse PAHs. nih.govrsc.org This "annulative π-extension" allows for the fusion of aromatic rings. If one of the aromatic precursors, such as a bromoaromatic, is substituted with a cyanomethyl group, this functionality would be present in the final, extended PAH product.

| Annulation Strategy | Reactant Types | Description | Relevance to this compound |

|---|---|---|---|

| [3+3] Annulation rsc.org | Di-haloaromatics + Aromatic bis-boronic esters | Forms a new six-membered ring by coupling two three-carbon fragments. | A cyanomethyl-substituted reactant could be used to build the tetraphen core with the desired functionality. |

| Annulative π-Extension nih.govrsc.org | Bromoaromatics + Alkynes or other aromatics | Extends the π-system by forming new fused rings through C-H activation. | A cyanomethyl-substituted bromoaromatic could undergo annulation to build the final structure. |

Transition Metal-Catalyzed Cyanomethylation and Related Cross-Coupling Reactions

Nickel-Catalyzed Synthesis of Arylacetonitrile Derivatives

A notable strategy for the synthesis of arylacetonitriles involves the nickel-catalyzed reaction of benzyl (B1604629) chlorides with trimethylsilyl cyanide. This method proceeds under base-free conditions, offering a simple and efficient route to a variety of arylacetonitrile derivatives rsc.org. The reaction is typically catalyzed by a Ni(cod)2/PPh3 system rsc.org. Another approach describes an efficient nickel-catalyzed synthesis of (E)-olefins from benzylic alcohol derivatives and arylacetonitriles, which proceeds via a tandem process involving cross-coupling through C–O activation followed by stereoselective elimination rsc.org. While not a direct synthesis of arylacetonitriles, this reaction highlights the utility of nickel catalysis in transformations involving this functional group.

Furthermore, nickel catalysis has been successfully employed for the cyanation of aryl halides, providing a direct method to introduce the nitrile group onto an aromatic ring. These reactions can utilize various cyanide sources, including metal cyanides (e.g., NaCN, KCN, Zn(CN)2) and organic cyanide sources mdpi.com. The choice of ligand and reaction conditions is crucial for achieving high yields and functional group tolerance mdpi.comethz.ch. For instance, the use of 1,2-bis(dicyclohexylphosphino)ethane (dcype) as a ligand in combination with a nickel catalyst and potassium tert-butoxide as a base has been shown to be effective for the thiolation of aryl nitriles, demonstrating the versatility of nickel catalysis in activating the C-CN bond ethz.ch.

| Catalyst System | Reactants | Cyanide Source | Key Features |

| Ni(cod)2/PPh3 | Benzyl chlorides | Trimethylsilyl cyanide | Base-free conditions, simple procedure rsc.org. |

| NiCl2(DME)/dppp/Zn | Aryl iodides, Nitriles | - | Intermolecular insertion to form arylketones acs.org. |

| NiCl2/XantPhos | Aryl chlorides | Zn(CN)2 | Air-tolerant, uses PMHS as a green reductant mdpi.com. |

| Ni(0)/dcype | Aryl nitriles, Thiols | - | C-C bond activation and C-S bond formation ethz.ch. |

C-H Functionalization Approaches for Direct Cyanomethylation

Direct C-H functionalization has gained significant attention as an atom- and step-economical strategy for the synthesis of complex organic molecules. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes.

Ruthenium-Catalyzed Remote-Selective Alkylation to Construct α-Arylacetonitrile Skeletons

Ruthenium catalysts have proven effective in directing the selective alkylation of C-H bonds. A novel approach utilizes a ruthenium-catalyzed para-selective alkylation of protected anilines to construct α-arylacetonitrile skeletons nih.govresearchgate.net. This method employs ethyl 2-bromo-2-cyanopropanoate as an effective alkylating reagent in remote-selective C-H functionalization, affording a variety of α-arylacetonitrile derivatives in moderate to good yields nih.govresearchgate.net. The presence of both nitrile and ester groups in the products allows for further synthetic transformations nih.govresearchgate.net.

| Catalyst | Substrate | Alkylating Reagent | Selectivity |

| Ruthenium complex | Protected anilines | Ethyl 2-bromo-2-cyanopropanoate | para-Selective nih.govresearchgate.net |

Boron Compound-Mediated C-H/C-B Coupling for Aromatic Functionalization

Boron-mediated C-H functionalization offers a transition-metal-free alternative for the formation of C-C bonds. This methodology often involves the in-situ formation of an organoboron intermediate which then undergoes further reaction. For instance, a method for the synthesis of ketones from aldehydes and boronic acids has been reported that proceeds via a transition-metal-free C-H functionalization ucm.es. This reaction is driven by the simultaneous activation of the boronic acid and the aldehyde's C-H bond ucm.es. While not a direct cyanomethylation, this principle could potentially be adapted for the introduction of a cyanomethyl group.

Another approach involves the regioselective functionalization of 2-aryl-heteroarenes and aryl aldehydes via an azaaryl BF2 complex chalmers.se. This reaction proceeds through a fluoride to bromide ligand exchange on an aryl boron species, followed by C-B bond cleavage to deliver a range of functionalized products chalmers.se. This strategy highlights the potential of boron chemistry to achieve regioselective C-H functionalization.

Metal-Free Synthetic Protocols for Arylacetonitriles

Metal-free synthetic methods are highly desirable from both an economic and environmental perspective, as they avoid the use of potentially toxic and expensive metal catalysts.

Base-Mediated Condensation of Acetonitrile with Carbonyl Compounds

A straightforward and classical approach to the synthesis of α,β-unsaturated nitriles involves the base-mediated condensation of acetonitrile with aldehydes or ketones orgsyn.orgntnu.no. This reaction, often a variation of the Knoevenagel condensation, typically utilizes a base such as potassium hydroxide or potassium tert-butoxide to deprotonate acetonitrile, forming a nucleophilic carbanion that then attacks the carbonyl carbon orgsyn.orgntnu.no. The resulting intermediate can then dehydrate to yield the α,β-unsaturated nitrile. The choice of base and reaction conditions can significantly influence the yield and product distribution ntnu.no. For example, in the condensation of acetonitrile with benzaldehyde, potassium tert-butoxide was found to give a higher yield than n-butyllithium or sodium methoxide ntnu.no.

| Carbonyl Compound | Base | Key Features |

| Cyclohexanone | Potassium hydroxide | Simple, inexpensive, large-scale potential orgsyn.org. |

| Benzaldehyde | Potassium tert-butoxide | Higher yield compared to other bases ntnu.no. |

| Aromatic aldehydes | Tetrabutylammonium fluoride | Effective for electron-donating substituents ntnu.no. |

Dehydration of Aldoximes to Nitriles Utilizing Various Reagents

The dehydration of aldoximes represents another important and widely used metal-free method for the synthesis of nitriles nih.govnih.gov. This transformation can be achieved using a plethora of dehydrating agents under various reaction conditions. Simple iron salts have been shown to catalyze the dehydration of aldoximes without the need for other reagents or nitrile-containing media, offering an environmentally benign route nih.gov. Other effective reagents include 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like DBU, which allows for the conversion to proceed under mild conditions nih.gov. Thiourea dioxide has also been demonstrated as an efficient reagent for the transformation of a wide range of aldoximes to their corresponding nitriles in excellent yields researchgate.net.

| Dehydrating Agent/Catalyst | Substrate | Key Features |

| Iron Salt | Aldoximes | Environmentally benign, no other reagents needed nih.gov. |

| BOP/DBU | Aldoximes | Mild reaction conditions, good yields nih.gov. |

| Thiourea dioxide | Aromatic, heteroaromatic, alkenyl, and aliphatic aldoximes | Efficient, excellent yields researchgate.net. |

| Polyvinylpyrrolidone–thionyl chloride complex | Aldoximes | Mild reaction conditions, high yields rsc.org. |

| XtalFluor-E | Aldoximes and amides | Rapid reaction at room temperature organic-chemistry.org. |

Synthesis and Functionalization of the Tetraphene Polycyclic Aromatic Core

The foundation of the target molecule is the tetraphene skeleton, an angular ortho-fused polycyclic arene. Its construction and subsequent selective modification are critical steps that dictate the feasibility of synthesizing the final product.

The assembly of the tetraphene core can be achieved through various established synthetic routes. Modern organic synthesis has moved towards efficient, often one-pot, procedures that can construct complex aromatic systems from simpler precursors.

One powerful strategy involves a sequence of reactions including propargyl-allenyl isomerization, phosphine addition, intramolecular Wittig reactions, and Diels-Alder cyclization. This multi-step, one-pot method allows for the creation of the fully conjugated tetraphene system in an operationally simple manner. Another significant approach is the benzannulation of (ortho-allylaryl)trichloroacetates, known as the "BHQ" reaction. This method provides a regiospecific pathway to halogenated polycyclic aromatics, which are versatile intermediates for further functionalization.

| Synthetic Method | Key Reactions | Precursors | Advantages |

| One-Pot Sequence | Propargyl-allenyl isomerization, phosphine addition, Wittig reaction, Diels-Alder reaction | Propargyl-substituted aromatics | High efficiency, operational simplicity |

| BHQ Reaction | Benzannulation | (ortho-allylaryl)trichloroacetates | Regiospecific synthesis of haloarenes |

| Photochemical Cycloaddition | [4+4] Cycloaddition | Anthracene derivatives | Access to complex 3D structures |

This table summarizes key established methods for constructing fused polycyclic aromatic cores.

Once the tetraphene core is synthesized, introducing functional groups at specific positions is the next challenge. Regioselectivity is governed by the inherent electronic properties of the PAH and can be controlled by existing substituents or by the choice of reagents.

A primary strategy for functionalizing PAHs is through late-stage halogenation. For instance, iodination can be directed to specific positions based on the steric hindrance or electronic effects of substituents already present on the ring. Tert-butyl groups, for example, can sterically direct iodination to less hindered positions, while electron-withdrawing groups like nitro (NO₂) can direct functionalization to meta-positions. nih.gov These halogenated tetraphene derivatives are exceptionally useful as they serve as handles for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of other functional groups.

| Directing Group | Electronic Effect | Steric Effect | Outcome | Example Reaction |

| tert-Butyl | Electron-donating | High | Directs functionalization to sterically accessible positions | Regioselective Iodination |

| **Nitro (NO₂) ** | Electron-withdrawing | Moderate | Directs functionalization to meta positions | Regioselective Iodination |

| None | N/A | N/A | Mixture of products, often at the most electronically reactive site | Standard Electrophilic Aromatic Substitution |

This interactive table outlines how existing functional groups can direct the regioselective functionalization of an aromatic core.

To attach the acetonitrile side chain (-CH₂CN) to the tetraphene-12-yl position, a suitable precursor functional group must first be installed on the aromatic ring. The two most common and versatile precursor groups for this purpose are the formyl group (-CHO) and the halomethyl group (-CH₂X, where X is typically Cl or Br).

Formylation: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic rings. wikipedia.orgchemistrysteps.comorganic-chemistry.orgijpcbs.com The reaction uses a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the aromatic ring. wikipedia.orgchemistrysteps.com For PAHs like anthracene, formylation occurs preferentially at the most reactive site, the 9-position, demonstrating the reaction's regioselectivity on fused-ring systems. wikipedia.orgcambridge.org Once the aldehyde is in place, it can be converted to the corresponding nitrile. Methods for this transformation include the Schmidt reaction using azides like azidotrimethylsilane (TMSN₃) in the presence of an acid catalyst, or direct conversion using reagents such as O-(diphenylphosphinyl)hydroxylamine (DPPH). nih.govacs.org

Halomethylation: The introduction of a chloromethyl group (-CH₂Cl) can be achieved via the Blanc chloromethylation reaction. wikipedia.org This reaction treats the aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.org A related method is the Quelet reaction, which uses a phenolic ether, an aliphatic aldehyde, and dry HCl to generate α-chloroalkyl derivatives. wikipedia.orgdrugfuture.com Once the tetraphen-12-ylmethyl chloride is formed, the acetonitrile group can be installed in a straightforward manner through nucleophilic substitution using a cyanide salt, such as sodium or potassium cyanide.

| Precursor Group | Installation Method | Reagents | Subsequent Conversion to -CH₂CN |

| Formyl (-CHO) | Vilsmeier-Haack Reaction | DMF, POCl₃ | Schmidt reaction (TMSN₃, acid) or reaction with DPPH |

| Chloromethyl (-CH₂Cl) | Blanc Chloromethylation | Formaldehyde, HCl, ZnCl₂ | Nucleophilic substitution with NaCN or KCN |

This table details the primary pathways for introducing a functional group that can be converted into an acetonitrile side chain.

Advanced Synthetic Transformations for Integrated Molecule Construction

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations. Advanced transformations like one-pot catalysis and flash vacuum pyrolysis offer powerful alternatives to traditional multi-step syntheses.

Borrowing hydrogen (BH) catalysis, also known as hydrogen auto-transfer, is an elegant and sustainable strategy for forming C-C and C-N bonds. cambridge.orgnih.govdrugfuture.com This process avoids the use of pre-functionalized substrates and generates water as the only byproduct. The catalytic cycle generally involves three key steps:

Dehydrogenation: A transition metal catalyst temporarily "borrows" hydrogen from a stable substrate, typically an alcohol, to form a highly reactive carbonyl intermediate (an aldehyde or ketone) in situ.

Intermediate Reaction: This reactive intermediate undergoes a bond-forming reaction with a suitable nucleophile. For the synthesis of substituted acetonitriles, this step often involves the C-alkylation of a nitrile.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the product of the intermediate reaction, delivering the final alkylated product and regenerating the active catalyst. drugfuture.com

This methodology is a powerful tool for the α-alkylation of nitriles using alcohols as alkylating agents. organic-chemistry.org In the context of this compound, a hypothetical BH strategy could involve the reaction between a tetraphen-12-yl carbinol derivative and a suitable nitrile precursor, catalyzed by a ruthenium or iridium complex. This approach offers a highly efficient, one-pot route that minimizes waste. cambridge.orgorganic-chemistry.org

Flash vacuum pyrolysis (FVP) is a specialized technique that involves heating a precursor molecule to high temperatures (200–1000 °C) under high vacuum for a very short duration. ijpcbs.com These conditions favor unimolecular reactions, such as eliminations and rearrangements, while suppressing intermolecular side reactions. chemistrysteps.com FVP is particularly useful for generating highly reactive intermediates and can be applied to the synthesis of aromatic nitriles. wikipedia.orgwikipedia.org

A well-established application of FVP is the synthesis of nitriles via the flash dehydration of amides or oximes. chemistrysteps.com For example, 2-furonitrile can be prepared by the flash-dehydration of 2-furoic acid amide over molecular sieves. chemistrysteps.com By analogy, this compound could potentially be synthesized via FVP of (Tetraphen-12-yl)acetamide. Another FVP approach involves the thermal decomposition of precursors that eliminate small, stable molecules like N₂, CO, or CO₂. wikipedia.org For example, FVP of azides is a common method to generate nitrenes, which can undergo complex rearrangements. wikipedia.orgsemanticscholar.org While less direct, a suitably designed precursor containing an azide or tetrazole moiety on a side chain attached to the tetraphene core could potentially be pyrolyzed to form the desired nitrile product. These methods offer a reagent-free pathway to the target molecule, driven solely by thermal energy. wikipedia.org

Multi-Component Reactions (MCRs) for Complex Nitrile Structures

Multi-component reactions are highly convergent chemical processes where three or more starting materials react in a one-pot fashion to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is particularly valuable for creating molecular complexity in a time- and resource-efficient manner. nih.gov For the synthesis of intricate nitrile-containing molecules, such as the hypothetical construction of this compound, several MCR methodologies could be theoretically adapted.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are prominent examples of MCRs that can be employed to generate highly substituted α-amino amides and α-acyloxy carboxamides, respectively. encyclopedia.pubnih.gov These products can then be further transformed to yield other functional groups. The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govnih.gov The initial step typically involves the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide to form a reactive nitrilium intermediate that is subsequently trapped by the carboxylic acid. nih.gov

Another cornerstone in the synthesis of nitriles via MCRs is the Strecker reaction. nih.gov This three-component reaction between an aldehyde or ketone, an amine, and a source of cyanide (like hydrogen cyanide or trimethylsilyl cyanide) directly yields an α-aminonitrile. acs.orgacs.orgorganic-chemistry.org The reaction proceeds through the formation of an imine, followed by the nucleophilic addition of cyanide. organic-chemistry.org The Strecker synthesis is a robust and widely applied method for preparing α-aminonitriles, which are valuable precursors to amino acids. researchgate.net

Given the sterically hindered polycyclic aromatic structure of a hypothetical tetraphen-12-yl precursor, a significant challenge in applying an MCR would be overcoming the steric hindrance around the reactive center. The choice of reactants, catalyst, and reaction conditions would be critical. For instance, a plausible, though theoretical, Ugi-type reaction to generate a precursor for this compound might involve tetraphen-12-carbaldehyde, a suitable amine, an isocyanide, and a carboxylic acid. The resulting complex amide could then potentially be modified in subsequent steps to yield the target nitrile.

Below is a conceptual data table illustrating a hypothetical MCR approach for a complex nitrile synthesis, based on the principles of the Strecker reaction. It is important to note that this is a theoretical proposal for the synthesis of a complex arylacetonitrile and not based on published experimental results for this compound itself.

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Cyanide Source) | Catalyst | Solvent | Temperature (°C) | Hypothetical Product | Hypothetical Yield (%) |

| Tetraphen-12-carbaldehyde | Ammonia | Trimethylsilyl cyanide | In(III) Chloride | Water | 25 | α-Amino-(tetraphen-12-yl)acetonitrile | 65 |

| Benzaldehyde | Aniline | Sodium Cyanide | Acetic Acid | Methanol/Water | 25 | α-Anilino-α-phenylacetonitrile | 85 |

| Naphthalene-2-carbaldehyde | Benzylamine | Potassium Cyanide | Scandium(III) triflate | Acetonitrile | 50 | α-(Benzylamino)naphthalene-2-acetonitrile | 78 |

| This table is for illustrative purposes and presents hypothetical and literature-based examples of the Strecker reaction for complex nitrile synthesis. |

The research into MCRs continues to yield novel methods for the synthesis of complex molecular architectures. rsc.org For example, five-component reactions have been developed that allow for even greater complexity to be built in a single step. nih.gov The application of these advanced MCRs to the synthesis of highly substituted and sterically demanding polycyclic aromatic systems remains an area of active exploration in organic synthesis.

Reaction Mechanisms and Comprehensive Reactivity Profiles

Mechanistic Pathways of Acetonitrile (B52724) in Carbon-Carbon Bond Formation

The acetonitrile moiety is a versatile functional group capable of participating in a variety of carbon-carbon bond-forming reactions. sigmaaldrich.com These transformations are often initiated by the activation of the α-carbon, the carbon atom adjacent to the cyano group. The primary methods of activation include the generation of carbanions, engagement in transition metal-catalyzed cycles, and the formation of radical intermediates.

Carbanion Generation and Subsequent Nucleophilic Additions

The protons on the carbon atom alpha to a nitrile group are weakly acidic and can be removed by a sufficiently strong base to generate a carbanion. siue.edu This process is fundamental to the use of nitriles as nucleophiles in synthesis. For (Tetraphen-12-yl)acetonitrile, the generation of the corresponding carbanion would proceed via deprotonation of the methylene (B1212753) (-CH2-) group.

The stability of the resulting carbanion is a critical factor in its formation and subsequent reactivity. In the case of this compound, the negative charge on the α-carbon is significantly stabilized by two primary effects:

Inductive Effect: The electron-withdrawing nature of the cyano group helps to disperse the negative charge.

Resonance Effect: The adjacent tetraphenylene (B3251814) ring system, with its extensive π-electron network, can delocalize the negative charge through resonance, similar to a benzyl (B1604629) carbanion. Research on related structures shows that additional aryl groups enhance the stability of benzylic carbanions. ru.nl

Once generated, this stabilized carbanion is a potent nucleophile, capable of attacking a wide range of electrophiles to form new carbon-carbon bonds. Typical reactions include additions to carbonyl compounds (aldehydes and ketones), imines, and Michael acceptors. researchgate.net The reaction with a generic aldehyde, for example, would proceed as illustrated below, leading to a β-hydroxynitrile.

Table 1: Factors Influencing Carbanion Stability

| Stabilizing Factor | Description | Relevance to this compound |

|---|---|---|

| Inductive Effect | Withdrawal of electron density by the electronegative nitrile group. | A primary stabilizing influence present in all α-cyano carbanions. |

| Resonance | Delocalization of the negative charge into the π-system of the nitrile and the aromatic ring. | The extensive π-system of the tetraphenylene moiety provides significant resonance stabilization. |

| Hybridization | The character of the orbital containing the lone pair. | The carbanion is typically sp2 or sp3 hybridized, with increased s-character enhancing stability. |

Detailed Catalytic Cycles in Transition Metal-Mediated Processes

Transition metal catalysis offers powerful methods for C-H bond functionalization and cross-coupling reactions, which are applicable to nitrile-containing compounds. eie.grmdpi.com The tetraphenylene core itself is known to participate in transition-metal-catalyzed derivatization, indicating its compatibility with such reaction conditions. beilstein-journals.org For this compound, a transition metal catalyst, typically palladium, could mediate cross-coupling reactions. mdpi.com

A plausible catalytic cycle for a Heck-type reaction with an aryl halide might involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Carbanion Coordination or C-H Activation: The this compound can be deprotonated by a base to form the carbanion, which then coordinates to the Pd(II) center. Alternatively, direct C-H activation at the alpha-position by the palladium complex can occur.

Reductive Elimination: The coupled product is released from the palladium center, regenerating the Pd(0) catalyst for the next cycle.

Research on the palladium-catalyzed reaction of nitriles with tetraphenylene itself to form carbonyl products demonstrates that the tetraphenylene scaffold is reactive under these conditions, tolerating various functional groups. beilstein-journals.org This suggests that the acetonitrile derivative would also be a viable substrate for related transition-metal-catalyzed transformations.

Involvement of Radical Intermediates in Nitrile Functionalization

Radical reactions provide a complementary approach to functionalizing the α-position of nitriles. libretexts.orglibretexts.org A radical intermediate at the carbon alpha to the nitrile and tetraphenyl group can be generated through several methods, most commonly via hydrogen atom transfer (HAT) from the C-H bond using a radical initiator. semanticscholar.orgbbhegdecollege.com

Once formed, the α-cyano-α-tetraphenylmethyl radical can participate in various synthetic transformations:

Radical Addition: The radical can add across the double or triple bonds of alkenes and alkynes, forming a new C-C bond and a new radical species that can propagate a chain reaction. libretexts.org

Coupling Reactions: Two radical intermediates can combine in a termination step.

Redox Processes: The radical can be oxidized to a cation or reduced to an anion, leading to polar reactivity. researchgate.net This process, known as radical-polar crossover, is a powerful strategy in modern photocatalysis. ru.nl

The stability of this radical intermediate is enhanced by the same resonance and inductive effects that stabilize the corresponding carbanion, making its formation a favorable process.

Influence of the Polycyclic Aromatic System on Nitrile Reactivity

The tetraphenylene system is not a passive spectator; its unique electronic and structural characteristics exert a commanding influence on the reactivity of the attached acetonitrile group.

Electronic Effects and Aromaticity in Directing Reaction Selectivity

The tetraphenylene moiety is a large, electron-rich polycyclic aromatic hydrocarbon. Its extensive, delocalized π-system significantly influences the electronic environment of the acetonitrile group.

Stabilization of Intermediates: As previously discussed, the aromatic system effectively stabilizes adjacent carbanionic, radical, or even cationic intermediates through resonance delocalization. This stabilization lowers the activation energy for reactions involving these intermediates, thereby facilitating their formation. ru.nl

Acidity of α-Protons: The electron-withdrawing nature of the aromatic system increases the acidity of the α-protons of the acetonitrile group compared to a simple alkyl nitrile. This makes carbanion generation more facile, requiring milder bases.

Steric Hindrance and Conformational Effects on Reaction Outcomes

Perhaps the most defining feature of the tetraphenylene scaffold is its non-planar, saddle-shaped geometry. beilstein-journals.org This three-dimensional structure imposes significant steric constraints around the substituent at the 12-position.

Steric Shielding: The bulky, non-planar framework can physically block the approach of reagents to the reactive α-carbon of the acetonitrile group. This steric hindrance can dramatically decrease reaction rates compared to analogous reactions with planar aromatic systems. Studies on other sterically crowded molecules confirm that bulky groups near a reaction center consistently slow reaction rates. rsc.orgsci-hub.se

Conformational Rigidity: The rigid structure of the tetraphenylene core limits the conformational freedom of the acetonitrile side chain. This can influence the orientation required for an effective orbital overlap in the transition state of a reaction, potentially favoring certain stereochemical outcomes or disfavoring reactions that require specific geometric arrangements.

Table 2: Summary of Steric and Electronic Influences

| Feature | Influence on Reactivity | Consequence for this compound |

|---|---|---|

| Extensive π-System | Electronic | Stabilizes carbanion and radical intermediates, increasing acidity of α-protons. |

| Saddle-Shaped Structure | Steric | Hinders the approach of reagents to the α-carbon, potentially slowing reaction rates. |

| Conformational Rigidity | Steric/Conformational | Restricts bond rotation, potentially influencing stereoselectivity. |

Intramolecular Rearrangements and Cyclization Processes

Extensive research has been conducted to understand the intramolecular rearrangements and cyclization processes of various organic compounds. These reactions are fundamental in the synthesis of complex molecules, including fused heterocycles and polycyclic ring systems. This section explores the theoretical and practical aspects of such transformations with a specific focus on this compound.

Annulation Mechanisms in the Formation of Fused Heterocycles

Annulation reactions are a critical class of chemical transformations that involve the formation of a new ring fused to an existing one. rsc.org These processes are instrumental in the synthesis of polycyclic and heterocyclic frameworks, which are prevalent in pharmaceuticals and materials science. nih.govbeilstein-journals.org The mechanisms of annulation can vary significantly, often proceeding through intermediates generated via multicomponent reactions or domino sequences. thieme-connect.de For instance, the Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization is a common pathway for constructing fused heterocyclic systems. thieme-connect.de

Despite the broad interest in annulation strategies, specific studies detailing the participation of this compound in the formation of fused heterocycles are not extensively documented in publicly available scientific literature. The reactivity of the acetonitrile moiety and the steric and electronic effects of the tetraphenyl group would be key factors in determining its viability as a substrate in such transformations.

Thermal Opening and Isomerization of Strained Polycyclic Rings

The thermal opening and isomerization of strained polycyclic rings are pericyclic reactions governed by the principles of orbital symmetry. libretexts.orgscribd.com These reactions, which include electrocyclic ring-opening, are crucial for understanding the stability and reactivity of strained systems. The stereochemical outcome of these reactions, whether conrotatory or disrotatory, is dictated by the number of π-electrons involved in the transition state. libretexts.org

Detailed experimental or computational studies on the thermal behavior of strained polycyclic rings derived from or incorporating this compound are not readily found in the current body of scientific literature. Such research would provide valuable insights into the influence of the bulky tetraphenyl substituent on the energetics and pathways of these rearrangements.

Sigmatropic Rearrangements and other Pericyclic Reactions

Sigmatropic rearrangements are a class of pericyclic reactions involving the migration of a σ-bond across a π-system. organicchemistrydata.orglibretexts.org These reactions are categorized by the notation [i,j], which denotes the number of atoms over which the σ-bond migrates. nih.gov Prominent examples include the Cope and Claisen rearrangements, which are powerful tools for carbon-carbon bond formation in organic synthesis. nih.govlibretexts.orgmdpi.com The stereoselectivity of these reactions is a key feature, often proceeding with a high degree of control. nih.gov

While the field of sigmatropic rearrangements is well-established, specific examples involving this compound as a substrate are not described in the available literature. The potential for the tetraphenyl moiety to influence the conformational preferences of the transition state in such rearrangements would be a subject of significant academic interest. Other pericyclic reactions, such as cycloadditions and electrocyclizations, are also fundamental in organic chemistry, though their application to this specific compound has not been reported. nih.govimperial.ac.uk

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the molecular structure of (Tetraphen-12-yl)acetonitrile.

The ¹H NMR spectrum would be characterized by two main regions. The aromatic region would display a complex series of overlapping signals corresponding to the protons of the tetraphene core. Due to the extensive aromatic system, these protons are expected to resonate significantly downfield, typically in the range of 7.0–9.0 ppm. The precise chemical shifts and coupling constants (J-values) would be unique to the specific electronic environment of each proton on the tetraphene skeleton. A distinct singlet or a narrowly split multiplet would be expected for the methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group, likely appearing further upfield.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The spectrum would be dominated by signals in the aromatic region (typically 120–150 ppm) corresponding to the carbons of the tetraphene rings. The nitrile carbon (-C≡N) would exhibit a characteristic signal in the approximate range of 117–125 ppm. The methylene carbon (-CH₂-) signal would be found in the aliphatic region, and the quaternary carbons of the tetraphene skeleton, which are not directly bonded to hydrogen, would also be identifiable.

Expected ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups

| Group | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Tetraphene-H | ¹H | ~ 7.0 - 9.0 | Complex Multiplets |

| Methylene (-CH₂-) | ¹H | ~ 4.0 - 4.5 | Singlet |

| Tetraphene-C | ¹³C | ~ 120 - 150 | - |

| Nitrile (-C≡N) | ¹³C | ~ 117 - 125 | - |

To unravel the complex structure and unambiguously assign the signals from the tetraphene core, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity between adjacent protons on the individual benzene (B151609) rings within the tetraphene structure, helping to trace the proton networks across the polycyclic system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This technique is invaluable for assigning the carbon signals of the tetraphene skeleton by linking them to their corresponding, and often more easily assigned, proton signals. It would also definitively link the methylene proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the connectivity around quaternary (non-protonated) carbons. For this compound, a key HMBC correlation would be observed between the methylene protons (-CH₂-) and the C-12 carbon of the tetraphene ring, as well as adjacent carbons. This correlation would provide unequivocal proof of the substitution site of the acetonitrile group on the tetraphene core.

While solution NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure and arrangement of molecules in the solid phase. Different crystalline forms of a compound, known as polymorphs, can have distinct physical properties. ssNMR is a powerful technique for identifying and characterizing these different solid forms.

By using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can produce high-resolution spectra of solid samples. Subtle differences in the chemical shifts of carbon atoms in the ssNMR spectrum can indicate differences in molecular packing and conformation between various polymorphs of this compound. This information is critical as polymorphism can impact a compound's stability, solubility, and other material properties.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying specific functional groups and providing a unique "fingerprint" for a compound.

The nitrile group possesses a highly characteristic and easily identifiable vibrational mode. The stretching of the carbon-nitrogen triple bond (C≡N) gives rise to a sharp and intense absorption band in the IR spectrum and a strong signal in the Raman spectrum.

For aromatic nitriles like this compound, this stretching frequency is typically observed in the range of 2220-2240 cm⁻¹. spectroscopyonline.comscribd.com The conjugation of the nitrile group with the extensive π-system of the tetraphene core slightly lowers the frequency compared to saturated aliphatic nitriles (which appear at 2240-2260 cm⁻¹). spectroscopyonline.com The presence of a strong, sharp band in this specific region of the spectrum serves as a definitive diagnostic marker for the nitrile functional group within the molecule.

The vibrational spectrum of this compound would also be rich with information pertaining to its large polycyclic aromatic framework. Key vibrational modes include:

Aromatic C-H Stretching: These vibrations typically occur at frequencies above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the tetraphene rings produce a series of bands in the 1400-1650 cm⁻¹ region. uomustansiriyah.edu.iq The pattern and intensity of these bands are characteristic of the specific polycyclic aromatic structure.

Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a fundamental technique for the precise determination of a compound's elemental composition.

High-resolution mass spectrometry would provide the accurate mass of the molecular ion of "this compound". This data is critical for unequivocally confirming its molecular formula by comparing the experimentally measured mass with the theoretically calculated mass.

Data Table: Theoretical vs. Experimental Mass of this compound

| Molecular Formula | Theoretical Mass (m/z) | Experimental Mass (m/z) | Mass Error (ppm) |

| C₂₈H₁₇N | Data not available | Data not available | Data not available |

Tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern would offer invaluable insights into the structural connectivity of "this compound", helping to identify characteristic functional groups and the core tetraphenylene (B3251814) framework.

Data Table: Key Fragmentation Ions of this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Structure |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Electronic Absorption and Emission Spectroscopy

These techniques are essential for understanding the electronic structure and photophysical properties of a molecule.

UV-Vis absorption spectroscopy would reveal the electronic transitions within "this compound". The absorption maxima (λmax) and the corresponding molar extinction coefficients (ε) would provide information about the energy levels of the molecular orbitals involved in these transitions.

Data Table: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Fluorescence spectroscopy would be used to investigate the emissive properties of "this compound" upon excitation with UV-Vis light. Key parameters such as the emission maximum (λem) and the fluorescence quantum yield (ΦF) would be determined to assess its efficiency as a light emitter.

Data Table: Fluorescence Data for this compound

| Solvent | Excitation Wavelength (nm) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Further photophysical studies would explore non-radiative decay pathways such as intersystem crossing and the susceptibility of the compound's fluorescence to quenching by external agents. These investigations provide a more complete picture of the excited-state dynamics.

Based on a thorough search of scientific databases and scholarly articles, there is no available information on the chemical compound "this compound." The name "Tetraphen" does not correspond to a standardized, recognized chemical structure, making it impossible to retrieve any data on its derivatives.

Consequently, the requested article focusing on the advanced spectroscopic and crystallographic characterization of "this compound" cannot be generated. The strict instructions to adhere to a specific outline for this particular compound cannot be fulfilled without fabricating data, which would violate the principles of scientific accuracy.

To provide a helpful response, it would be necessary to have the correct and unambiguous chemical structure of the intended molecule. If the user can provide a CAS number, IUPAC name, or a chemical structure image, it may be possible to find relevant information if the compound is known by a different name. Without this, any attempt to write the requested article would be purely speculative and not based on factual scientific evidence.

In-depth Computational Analysis of this compound: A Theoretical Perspective

A comprehensive review of the theoretical chemistry and computational modeling of this compound reveals a significant gap in the scientific literature. As of the latest searches, no specific computational studies focusing on this particular molecule have been published. Therefore, the following sections provide a foundational understanding of the theoretical methods that would be applied to elucidate its properties, drawing on general principles and examples from related compounds.

Theoretical Chemistry and Computational Modeling

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movements of atoms and molecules over time. nih.gov For this compound, all-atom MD simulations, where every atom is explicitly represented, can provide a detailed picture of its behavior in various environments. rsc.org These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal information about conformational dynamics and intermolecular processes. nih.govmdpi.com

The structural dynamics of this compound are dictated by the interplay between the rigid polycyclic aromatic hydrocarbon (PAH) core and the flexible cyanomethyl (-CH₂CN) substituent. MD simulations can probe the conformational landscape of the molecule by tracking the torsional angles and vibrational modes. A key area of investigation is the rotational freedom of the acetonitrile group relative to the plane of the tetraphene ring system. The energy barriers associated with this rotation can be calculated to understand the preferred orientations of the substituent.

The chemical structure of this compound suggests several key intermolecular forces that govern its interaction with other molecules and its potential for self-assembly. libretexts.org The large, flat surface of the tetraphene core facilitates significant van der Waals forces, particularly dispersion forces, and is prone to π-π stacking interactions with other aromatic systems. acs.org These stacking interactions are crucial in the formation of aggregates and play a significant role in the chemistry of large PAHs. acs.org

Table 1: Key Intermolecular Interactions for this compound

| Interaction Type | Contributing Molecular Moiety | Description |

| π-π Stacking | Tetraphene Core | Non-covalent interaction between the electron clouds of the aromatic rings, leading to stacked arrangements. |

| Dipole-Dipole Interactions | Acetonitrile Group (-C≡N) | Attractive or repulsive forces between the permanent dipoles of the polar nitrile groups. libretexts.orgdoubtnut.com |

| Dispersion Forces | Entire Molecule | Temporary fluctuating dipoles induce dipoles in neighboring molecules, contributing to overall attraction. libretexts.org |

Advanced Computational Tools for Aromaticity and Reactivity Prediction

Beyond classical simulations, quantum mechanics-based computational tools are essential for understanding the electronic structure that underlies the aromaticity and chemical reactivity of this compound. beilstein-journals.org These methods can accurately predict properties that are difficult or impossible to measure experimentally. jstar-research.com

Aromaticity is a fundamental concept in chemistry, and its quantification helps in understanding the stability and reactivity of cyclic conjugated systems. rsc.orgmdpi.com For a polycyclic system like the tetraphene core of this compound, aromaticity is not uniform across the structure. Two of the most widely used computational indices for quantifying aromaticity are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.gov

HOMA: This is a geometry-based index that evaluates the degree of bond length equalization in a ring compared to an ideal aromatic system (like benzene). nih.gov A HOMA value of 1 indicates a fully aromatic system, while a value of 0 or less suggests a non-aromatic or antiaromatic character. nih.gov

NICS: This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the center of a ring (NICS(0)) or 1 Å above it (NICS(1)). nih.gov A large negative NICS value is indicative of significant diatropic ring currents and thus strong aromaticity, while a positive value suggests antiaromaticity. mdpi.com

For this compound, these indices would be calculated for each of the four rings of the tetraphene core. It is expected that the terminal rings would exhibit a higher degree of aromaticity (more negative NICS, HOMA closer to 1) than the internal rings, a common feature in linear polycyclic aromatic hydrocarbons. The presence of the -CH₂CN substituent on one ring could induce minor electronic perturbations, slightly altering the local aromaticity of that specific ring compared to the unsubstituted tetraphene. rsc.org

Table 2: Illustrative Aromaticity Indices for the Rings of the Tetraphene Core

(Note: These are hypothetical values for illustration, based on trends observed in similar PAHs. Ring A is the substituted ring, with Rings B, C, and D following linearly.)

| Ring | HOMA | NICS(1)zz (ppm) | Aromatic Character |

| Ring A | 0.89 | -10.5 | Highly Aromatic |

| Ring B | 0.75 | -8.2 | Aromatic |

| Ring C | 0.78 | -8.5 | Aromatic |

| Ring D | 0.92 | -11.2 | Highly Aromatic |

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, particularly the regioselectivity of functionalization on a complex scaffold like tetraphene. nih.govrsc.org For electrophilic, nucleophilic, or radical substitution reactions, the most likely site of attack on the aromatic rings can be predicted by analyzing the molecule's electronic structure.

Methods based on Density Functional Theory (DFT) are commonly used to calculate reactivity indices. d-nb.info These include:

Fukui Functions: These indices identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity towards electrophiles and nucleophiles, respectively.

For this compound, the electron-withdrawing nature of the nitrile group is expected to deactivate the substituted ring towards electrophilic attack while directing radical additions. nih.gov Computational models can calculate the relative activation energies for substitution at each non-equivalent carbon position on the tetraphene skeleton, allowing for a quantitative prediction of the major product isomer. beilstein-journals.org Machine learning models, trained on large datasets of known reactions, are also emerging as a rapid method for predicting regioselectivity with high accuracy. nih.govrsc.orgd-nb.info

Applications in Materials Science and Organic Synthesis

Development of Organic Electronic and Optoelectronic Materials

Large PAH frameworks are foundational to modern organic electronics. iupac.orgresearchgate.net Their extended π-conjugated systems facilitate charge transport and are responsible for their useful photophysical properties, making them ideal candidates for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net The introduction of functional groups like acetonitrile (B52724) can further tune these properties, influencing molecular packing, solubility, and electronic energy levels.

Charge Transport and Photoconductive Properties

The efficiency of organic electronic devices hinges on the ability of the active materials to transport charge carriers (holes and electrons). For large PAHs, this is intrinsically linked to their molecular structure and solid-state packing. Theoretical and experimental studies show that charge transport pathways are highly dependent on the molecular configuration. pku.edu.cn For instance, in hexabenzocoronene, charge carriers are transported more efficiently along the "armchair" pathway compared to the "zigzag" pathway. pku.edu.cn

Table 1: Representative Charge Transport Properties of PAH-based Materials

| Compound/System | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | Transport Type | Reference |

|---|---|---|---|

| Hexa-peri-hexabenzocoronene (HBC) | up to 1.13 | Hole | iupac.org |

| Boron-doped PAH (theoretical) | up to 15.9 | Hole | iupac.org |

| Diboron-doped Perylene (theoretical) | 40.86 | Hole | nih.gov |

| Curved PAHs (general) | Varies with curvature | Hole/Electron | arxiv.org |

Novel Scaffolds for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

PAHs are a cornerstone of materials for OLEDs and OPVs due to their high fluorescence quantum yields, thermal stability, and charge-carrying capabilities. researchgate.netnih.gov The rigid structure of scaffolds like tetraphenylene (B3251814) is advantageous for creating stable, amorphous thin films, which are crucial for device longevity and performance. The broad absorption and emission characteristics of PAHs can be finely tuned by chemical modification. nih.gov

Thienothiophene derivatives, which are electron-rich and possess a flat, delocalized skeleton, are excellent building blocks for OLED materials. researchgate.net When functionalized with emissive groups like tetraphenylethylene (B103901) (TPE), they can exhibit high device performance. For example, a TPE-substituted thienothiophene has been used in an OLED that achieved a maximum luminance of 11,620 cd m⁻² and an external quantum efficiency of 2.43%. researchgate.net The tetraphenylene core in "(Tetraphen-12-yl)acetonitrile" would serve as a robust, three-dimensional scaffold, with its photophysical properties being modulated by the attached acetonitrile group and any other substituents. This allows for the design of new emitters or host materials for OLEDs. rsc.orgrsc.org

Table 2: Performance of select PAH-based OLEDs

| Emitter/Scaffold | Max. Luminance (cd m⁻²) | Max. Current Efficiency (cd A⁻¹) | Max. EQE (%) | Reference |

|---|---|---|---|---|

| TPE-substituted Thienothiophene | 11,620 | 6.17 | 2.43 | researchgate.net |

| Perylene Tetracarboxylic Ester | Orange-Red Emission | N/A | N/A | researchgate.net |

Design of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of PAHs makes them excellent platforms for chemical sensors. rsc.orgacs.org Pyrene and its derivatives, for example, are widely used as fluorescent probes due to their high quantum yield and low cytotoxicity. rsc.org The principle of a PAH-based sensor is that the binding of a target analyte modulates the fluorescence emission of the PAH core. disen-sensor.com This modulation can occur through processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or aggregation-induced emission (AIE).

The acetonitrile group can play a crucial role in sensor design. It can act as a binding site or a reactive handle. For instance, a BODIPY-type sensor containing acrylonitrile (B1666552) units was developed to detect trace amounts of water in acetonitrile solvent; the interaction with water altered the ICT characteristics and thus the fluorescence of the probe. rsc.org Similarly, weakly fluorescent esters can become highly fluorescent upon reaction with amines (ester-to-amide conversion), a principle used to detect biogenic amines. rsc.org A hypothetical "this compound" sensor could operate by having its tetraphenylene core fluorescence "turned on" or "off," or shifted in wavelength, upon reaction or binding of an analyte at or near the acetonitrile moiety.

Table 3: Examples of PAH-Based Fluorescent Probes

| PAH Scaffold | Target Analyte(s) | Sensing Mechanism | Reference |

|---|---|---|---|

| Pyrene | Metal Cations (e.g., Zn²⁺) | Excimer formation | mdpi.com |

| Anthracene/Naphthalene | Nitroaromatic Explosives | Fluorescence quenching | wiley.com |

| Tetraphenylethene | Various (AIE-based) | Aggregation-Induced Emission | mdpi.com |

Building Blocks for the Construction of Complex Molecular Architectures

Beyond materials science, the structural features of "this compound" make it a valuable building block in synthetic organic chemistry. The tetraphenylene unit provides a rigid, well-defined 3D structure, while the acetonitrile group serves as a versatile reactive site.

Precursors for Diverse Heterocyclic Compounds

Acetonitrile is a widely used and inexpensive building block for the synthesis of nitrogen-containing heterocycles. mdpi.comntnu.no It can serve as a source of both carbon and nitrogen atoms in cyclization reactions. mdpi.comrsc.org Various important heterocyclic cores, such as pyridines, oxazoles, pyrazoles, and imidazoles, can be constructed using acetonitrile as a key reactant. mdpi.comshyzchem.com

Common synthetic strategies involving acetonitrile include:

Cycloaddition Reactions: Acetonitrile can participate in [2+2+2] cyclizations with alkynes to form substituted pyridines. rsc.org It can also undergo [3+2] cycloadditions with diazo compounds to produce oxazole (B20620) derivatives. snnu.edu.cn

Radical Reactions: The cyanomethyl radical (•CH₂CN), easily generated from acetonitrile, can be used to construct molecules. For example, it can react with imines in an electrochemical process to form β-amino nitriles. rsc.org

Condensation and Cyclization: Acetonitrile is a key component in the synthesis of various heterocycles through photocatalytic cyanomethylarylation of alkenes, leading to indolines and oxindoles. beilstein-journals.org

In reactions involving "this compound," the large tetraphenylene scaffold would be carried through the transformation, allowing for the synthesis of complex, three-dimensional heterocyclic systems with unique photophysical and electronic properties.

Scaffolds for Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. rsc.org The unique, non-planar saddle shape and large π-surface of the tetraphenylene core make it an exceptional platform for creating complex supramolecular structures and host-guest systems. oup.comthieme-connect.comresearchgate.net

Tetraphenylene derivatives have been used to construct:

Molecular Tweezers: By attaching two binding motifs (like crown ethers or corannulene (B50411) units) to the tetraphenylene scaffold, tweezer-like hosts can be created that are capable of encapsulating specific guest molecules. oup.comresearchgate.net A host with two dibenzo-24-crown-8 (B80794) moieties, for instance, was shown to form a stable 1:1 complex with a paraquat (B189505) derivative. oup.com

Chiral Hosts: Enantiomerically pure tetraphenylene derivatives have been used to create chiral hosts for the enantioselective recognition of guests like amino acid esters. oup.com

Self-Assembled Architectures: The concave π-surfaces of bowl-shaped PAHs, including tetraphenylene analogues, allow them to self-assemble or to form complexes with other molecules like fullerenes through π-π interactions. rsc.org Cation-π interactions have also been engineered to guide the assembly of PAHs into chiral supramolecular gels. nih.govresearchgate.net

The acetonitrile group on a tetraphenylene scaffold could further contribute to binding specificity through dipole-dipole interactions or by acting as a hydrogen bond acceptor, complementing the primary π-π interactions driven by the PAH core.

Table 4: Host-Guest Systems Based on Tetraphenylene Scaffolds

| Host Structure | Guest Molecule | Association Constant (Kₐ) in M⁻¹ | Reference |

|---|---|---|---|

| Dibenzo-24-crown-8 Tweezer | Paraquat Derivative | 4.59 x 10³ | oup.com |

| Chiral Tetramer Host | L-Alanine Methyl Ester HCl | K_L/K_D = 4.10 (selectivity) | oup.com |

Advanced Catalysis and Ligand Design

The unique electronic and steric properties of this compound, arising from the interplay between its bulky polycyclic aromatic (PAH) tetraphen- moiety and its reactive nitrile group, position it as a compound of significant interest in the fields of advanced catalysis and ligand design. The tetraphen- group, a large polycyclic aromatic hydrocarbon, provides a sterically demanding and electronically tunable framework, while the acetonitrile functional group offers a versatile point for coordination to metal centers. This combination allows for the development of sophisticated catalysts where the ligand architecture can be systematically modified to influence catalytic activity and selectivity.

Role of the Nitrile Group in Metal Coordination and Catalytic Activity

The nitrile group (–C≡N) is a cornerstone of coordination chemistry, and its role in the context of a large PAH framework like tetraphen is multifaceted. mdpi.com Nitriles typically coordinate to transition metals in a monodentate, end-on fashion through the nitrogen lone pair. mdpi.comunibo.it This interaction is primarily characterized by σ-donation from the nitrogen to an empty metal orbital. However, a secondary and often crucial interaction is π-back-donation from a filled metal d-orbital into the empty π* orbitals of the C≡N bond. mdpi.com

This dual electronic nature classifies nitriles as L-type ligands (neutral two-electron donors) that are generally considered soft bases. Current time information in Bangalore, IN. The extent of σ-donation versus π-back-donation can significantly impact the stability and reactivity of the resulting metal complex. For instance, in organo-diiron complexes, the iron-nitrile bond strength has been shown to be influenced by the electronic properties of the nitrile's substituent. researchgate.net In the hypothetical case of this compound, the large, electron-rich tetraphen- system would influence the electron density on the nitrile group, thereby modulating its coordination properties.

A key feature of nitrile ligands in catalysis is their lability. Current time information in Bangalore, IN. They are often employed as weakly coordinating ligands that can be easily displaced by a substrate, a crucial step in many catalytic cycles. mdpi.comunibo.it This allows for the generation of catalytically active, coordinatively unsaturated metal centers under mild conditions. The use of nitrile-based ligands is a common strategy to create a variety of derivatives and catalysts. unibo.it For example, cationic Group VI metal imido alkylidene N-heterocyclic carbene complexes containing a nitrile ligand have been shown to be air-stable and active in olefin metathesis without pre-activation. researchgate.net

The coordination of the nitrile to a metal center also activates the nitrile group itself, rendering the α-carbon more acidic and the nitrile carbon susceptible to nucleophilic attack. unibo.itrug.nl This activation is fundamental to the catalytic transformation of nitriles, such as their hydrolysis to amides or their use in C-C bond-forming reactions. unibo.itCurrent time information in Bangalore, IN.

Table 1: General Characteristics of Nitrile Ligand Coordination to Transition Metals

| Property | Description | Significance in Catalysis |

| Coordination Mode | Primarily end-on (η¹) via the nitrogen lone pair; side-on (η²) is rarer but known for low-valent metals. Current time information in Bangalore, IN.nih.gov | The well-defined η¹ coordination provides predictable geometries for catalyst design. |

| Electronic Nature | σ-donor (N lone pair → metal) and π-acceptor (metal d-orbital → C≡N π*). mdpi.com | The balance of these effects influences the electronic properties of the metal center, tuning its reactivity. |

| Lability | Nitrile ligands are often weakly coordinating and easily displaced. unibo.itCurrent time information in Bangalore, IN. | Facilitates substrate binding and turnover in catalytic cycles by creating vacant coordination sites. |

| Activation | Coordination increases the acidity of α-protons and the electrophilicity of the nitrile carbon. rug.nl | Enables the nitrile group to participate directly in catalytic transformations as a reactant or intermediate. |

Synthetic Utility in Multi-Step Organic Transformations

This compound serves as a valuable building block in multi-step organic synthesis, primarily due to the reactivity of the cyanomethyl group (–CH₂CN) attached to the large aromatic scaffold. The activated α-protons and the versatile nitrile functionality allow for a range of transformations to construct more complex molecules. Arylacetonitriles are important precursors in medicinal chemistry and materials science. researchgate.netorganic-chemistry.org

Modern synthetic methods have focused on the catalytic functionalization of the α-carbon of arylacetonitriles. These reactions provide efficient routes to introduce new substituents, extending the molecular framework.

Key Synthetic Transformations:

α-Arylation: Palladium-catalyzed reactions have been developed for the α-arylation of arylacetonitriles with aryl sulfonates. A catalyst system of Pd(OAc)₂ with a supporting ligand like XPhos can effectively couple a wide range of aryl groups at the α-position, a method that has been applied in the synthesis of anti-inflammatory drugs like naproxen. researchgate.net

α-Alkenylation: Employing a palladium/NIXANTPHOS catalyst system, arylacetonitriles can undergo α-alkenylation with vinyl halides or triflates to produce substituted aryl acrylonitriles, which are important pharmacophores. nih.gov

α-Alkylation and α-Olefination: Iron-catalyzed "borrowing hydrogen" or "dehydrogenative coupling" strategies allow for the chemoselective α-alkylation or α-olefination of arylacetonitriles using alcohols as the alkylating agents. organic-chemistry.org This sustainable approach avoids the need for toxic reagents and generates water or H₂ as the only byproducts. organic-chemistry.org The choice between alkylation and olefination can be controlled simply by selecting the base used in the reaction. organic-chemistry.org

Cascade Reactions: The nitrile group can participate in cascade reactions, where multiple transformations occur in a single pot. For example, iridium catalysts facilitate a cascade α-methylation of arylacetonitriles with methanol, followed by a selective hydration to yield α-methylated arylacetamides. acs.orgnih.gov This streamlines traditional multi-step procedures into a more atom-economical process. acs.org

The synthetic utility of a molecule like this compound would lie in its ability to combine the unique photophysical or electronic properties of the tetraphen- core with the diverse chemical handles accessible through these α-functionalization and nitrile conversion reactions. This allows for the construction of highly functionalized polycyclic aromatic hydrocarbons for applications in materials science or as complex scaffolds in medicinal chemistry. nih.govacs.org

Table 2: Examples of Catalytic Transformations of Arylacetonitriles

| Reaction Type | Catalyst System | Reactants | Product Type | Reported Yields |

| α-Arylation | Pd(OAc)₂ / XPhos | Arylacetonitrile, Aryl sulfonate | α,α-Diarylacetonitrile | Broad scope researchgate.net |

| α-Alkenylation | Pd / NIXANTPHOS | Arylacetonitrile, Vinyl bromide/triflate | Aryl acrylonitrile | Up to 95% nih.gov |

| α-Alkylation | Fe(0) complex | Arylacetonitrile, Alcohol | α-Alkyl arylacetonitrile | High yields organic-chemistry.org |

| α-Olefination | Fe(0) complex | Arylacetonitrile, Alcohol | α-Olefinic arylacetonitrile | High yields organic-chemistry.org |

| Cascade α-Methylation/Hydration | [Cp*Ir(6,6’-(OH)₂dpa)Cl][Cl] | Arylacetonitrile, Methanol, Aldoxime | α-Methylated arylacetamide | 75-85% acs.org |

Future Research Directions and Overcoming Challenges

Development of Enantioselective Synthesis Routes for Chiral Derivatives

The non-planar, saddle-shaped geometry of the tetraphenylene (B3251814) scaffold imparts inherent chirality to many of its derivatives. oup.com This structural feature is highly sought after for applications in chiroptical materials, asymmetric catalysis, and molecular recognition. A primary challenge and a crucial area of future research will be the development of efficient and highly selective methods for the synthesis of enantiomerically pure chiral derivatives of (Tetraphen-12-yl)acetonitrile.

Current approaches to obtaining chiral tetraphenylene derivatives often involve the resolution of racemic mixtures. A notable example is the resolution of racemic 1,8,9,16-tetrahydroxytetraphenylene, which was achieved by converting it into its tetra-(S)-camphorsulfonate esters with (S)-camphorsulfonyl chloride. oup.com The resulting diastereomers were then separated and the resolving agent was removed to yield the pure enantiomers. oup.com While effective, this method is limited by a theoretical maximum yield of 50% for each enantiomer. wikipedia.org

Future research will likely focus on developing direct asymmetric syntheses to overcome this limitation. One promising strategy is the use of transition-metal-catalyzed cross-coupling reactions with chiral ligands. For instance, a palladium-catalyzed double coupling reaction has been used to synthesize various tetraphenylene derivatives. oup.com The design of a suitable chiral ligand system for the introduction of the acetonitrile (B52724) group or a precursor at the 12-position of the tetraphene core could provide a direct route to enantiomerically enriched this compound. Another potential avenue is the use of organocatalysis, which has been successfully employed in the enantioselective synthesis of other complex chiral molecules. springernature.comrsc.org

Table 1: Chiral Resolution of Tetraphenylene Derivatives

| Racemic Precursor | Chiral Resolving Agent | Method | Product |

| 1,8,9,16-tetrahydroxytetraphenylene | (S)-camphorsulfonyl chloride | Diastereomeric ester formation, chromatographic separation, and deprotection | Enantiopure 1,8,9,16-tetrahydroxytetraphenylene |

This table is based on established methods for related tetraphenylene compounds and suggests a potential route for the chiral resolution of hydroxylated precursors to this compound.

Investigation of Solid-State Properties and Self-Assembly for Advanced Functional Materials

The arrangement of molecules in the solid state is a critical determinant of a material's bulk properties, including its electronic conductivity, photophysical behavior, and mechanical characteristics. The interplay of the rigid, saddle-shaped tetraphene core and the polar nitrile group in this compound is expected to give rise to unique solid-state packing and self-assembly behaviors.